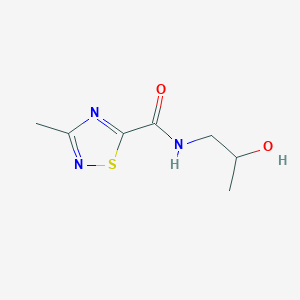

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a type of hyperbranched polymer that has been used for drug delivery due to its ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Synthesis Analysis

HPMA polymers can be synthesized with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine. The synthesis process involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .

Molecular Structure Analysis

The molecular structure of HPMA allows it to interact with the most abundant proteins in human blood plasma, such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .

Chemical Reactions Analysis

HPMA polymers can be prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine. The synthesis process involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .

Physical And Chemical Properties Analysis

The presence of Fe2O3 nanoparticles enhances the molecular mobility and flexibility of polymer chains within the HPMA matrix and decreases their glass transition temperature .

科学的研究の応用

- Interaction Mechanism : Research has shown weak interactions between pHPMA and abundant plasma proteins (e.g., human serum albumin, immunoglobulin G, fibrinogen, apolipoprotein E4, and A1). These interactions do not form a protein corona and do not affect drug delivery efficiency .

Polymeric Drug Delivery Systems

Nanogels for Cellular Uptake

作用機序

Target of Action

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a complex compound that has been studied for its potential in drug delivery and cancer treatment . The primary targets of this compound are cancer cells, specifically those found in prostate cancer and potentially other types of solid tumors . The compound is designed to interact with these cells, delivering therapeutic agents directly to the tumor site.

Mode of Action

The mode of action of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with its targets, the cancer cells. The compound is designed to form a complex with therapeutic agents, which is then delivered to the tumor site . Once at the tumor site, the compound is thought to release the therapeutic agents, allowing them to interact directly with the cancer cells . This targeted delivery and release mechanism is designed to maximize the efficacy of the therapeutic agents while minimizing their impact on healthy cells.

Biochemical Pathways

The biochemical pathways affected by N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide are primarily those involved in cancer cell growth and proliferation. By delivering therapeutic agents directly to the cancer cells, the compound can disrupt these pathways, inhibiting the growth and proliferation of the cancer cells . The exact pathways affected will depend on the specific therapeutic agents being delivered.

Pharmacokinetics

The pharmacokinetics of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be water-soluble, which aids in its absorption and distribution . Once in the body, the compound is designed to target specific cells (i.e., cancer cells), where it releases its therapeutic agents . The compound is also designed to be biodegradable, which aids in its metabolism and excretion .

Result of Action

The result of the action of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the targeted delivery of therapeutic agents to cancer cells. This targeted delivery allows for the disruption of cancer cell growth and proliferation, potentially leading to the shrinkage or elimination of tumors . The exact results will depend on the specific therapeutic agents being delivered.

Action Environment

The action environment of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the human body, specifically the site of a tumor. The compound is designed to be stable in the bloodstream, allowing it to reach the tumor site . Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and temperature of the body, as well as the presence of other substances in the body that could interact with the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-4(11)3-8-6(12)7-9-5(2)10-13-7/h4,11H,3H2,1-2H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENUJKZIFFOBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)

![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)

![1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2603197.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

![Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2603204.png)